ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. The benzoate ester is then formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, ethanol.
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products Formed
Reduction: 4-amino-1,3-dimethyl-1H-pyrazole derivatives.
Hydrolysis: 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoic acid
Scientific Research Applications
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the benzoate ester.
Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the pyrazole ring and nitro group.
4-nitrobenzoic acid: Contains the nitro group and benzoic acid but lacks the pyrazole ring and ester group
Uniqueness
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is unique due to its combination of a pyrazole ring, nitro group, and benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N4O5 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16N4O5/c1-4-24-15(21)10-5-7-11(8-6-10)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-8H,4H2,1-3H3,(H,16,20) |
InChI Key |
AQLSWHBZTBASRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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